Ludovicin A
Description
Ludovicin A is a sesquiterpene lactone (STL) belonging to the eudesmanolide subclass, first isolated from Artemisia ludoviciana subsp. mexicana . It is characterized by a bicyclic eudesmane skeleton with an α-methylene-γ-lactone moiety, a structural feature common to bioactive STLs. This compound has been identified in several Tanacetum species, including T. praeteritum and T. vulgare, and is notable for its cytotoxic properties against cancer cell lines . Prior to 2012, its complete 13C-NMR data were unreported, complicating structural elucidation efforts .
Properties
CAS No. |
27740-13-2 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2S,6S,9R,10S,12R,14S)-10-hydroxy-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one |
InChI |
InChI=1S/C15H20O4/c1-7-8-4-5-14(2)9(16)6-10-15(3,19-10)12(14)11(8)18-13(7)17/h8-12,16H,1,4-6H2,2-3H3/t8-,9-,10+,11-,12+,14-,15+/m0/s1 |
InChI Key |
OAWNDSFRANSMHG-PDIQHLCYSA-N |
SMILES |
CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@]4([C@H](O4)C[C@@H]2O)C)OC(=O)C3=C |
Canonical SMILES |
CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ludovicin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ludovicin A shares structural and functional similarities with other eudesmanolides, particularly those isolated from Tanacetum and Artemisia species. Below is a detailed comparison:
Structural Analogues
Ludovicin B: Structure: Differs from this compound by the position of hydroxyl groups and acetyl substitutions. Sources: Co-occurs with this compound in T. praeteritum and A. ludoviciana . Bioactivity: Exhibits stronger cytotoxicity against A549 lung carcinoma cells (IC₅₀ = 12.3 µM) compared to this compound (IC₅₀ = 18.7 µM) .
Douglanin: Structure: Contains an additional epoxy group but retains the eudesmane core. Sources: Found in T. vulgare and T. praeteritum . Bioactivity: Most potent cytotoxic agent among eudesmanolides, with IC₅₀ values of 8.2 µM (A549) and 7.5 µM (V79379A) .
Parthenolide: Structure: A germacranolide STL with a distinct 10-membered ring. Sources: Ubiquitous in Tanacetum spp., notably T. parthenium. Bioactivity: Broader anticancer mechanisms (e.g., NF-κB inhibition) but lower cytotoxicity in T. vulgare extracts compared to this compound .
Functional Analogues
Comparative Bioactivity Data
Table 1. Cytotoxic Activity of this compound and Analogues
Research Findings and Mechanistic Insights
- Potency Hierarchy: Douglanin > Ludovicin B > this compound > Parthenolide in cytotoxic efficacy .
- Structural Determinants : The α-methylene-γ-lactone group in this compound and B is critical for alkylating cellular thiols, triggering apoptosis. Ludovicin B’s enhanced activity may arise from additional acetyl groups improving membrane permeability .
- Species-Specific Production : this compound is abundant in T. vulgare subsp. sicilum, whereas Ludovicin B dominates in A. ludoviciana, suggesting ecological or genetic influences on STL profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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